molecular formula C11H16N2O2S B13676646 2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine

2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine

Cat. No.: B13676646
M. Wt: 240.32 g/mol
InChI Key: BALSEAMLZFSACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group and a tetrahydro-2H-pyran-2-yl-oxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a methylthio group and a tetrahydro-2H-pyran-2-yl-oxymethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The tetrahydro-2H-pyran-2-yl-oxymethyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The methylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA or RNA synthesis. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the tetrahydro-2H-pyran-2-yl-oxymethyl group, making it less complex and potentially less bioactive.

    4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine: Lacks the methylthio group, which may reduce its reactivity and biological activity.

Uniqueness

2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is unique due to the presence of both the methylthio and tetrahydro-2H-pyran-2-yl-oxymethyl groups. This combination of functional groups enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

2-methylsulfanyl-4-(oxan-2-yloxymethyl)pyrimidine

InChI

InChI=1S/C11H16N2O2S/c1-16-11-12-6-5-9(13-11)8-15-10-4-2-3-7-14-10/h5-6,10H,2-4,7-8H2,1H3

InChI Key

BALSEAMLZFSACH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)COC2CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.